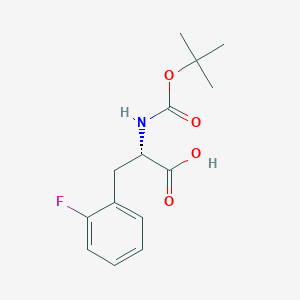

Boc-2-fluoro-L-phenylalanine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUXBKUDXGMHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370336 | |

| Record name | Boc-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-00-6 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-2-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Boc-2-fluoro-L-phenylalanine: Structure, Properties, and Applications

Introduction: N-tert-Butoxycarbonyl-2-fluoro-L-phenylalanine (Boc-2-fluoro-L-phenylalanine) is a synthetic derivative of the essential amino acid L-phenylalanine. It is distinguished by two key chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a fluorine atom at the ortho (2-) position of the phenyl ring. The Boc group is instrumental in peptide synthesis, allowing for controlled, stepwise assembly of amino acid chains by preventing unwanted reactions at the amine terminus.[][2][3] The strategic placement of the fluorine atom significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[][2][4] These features make this compound a valuable building block for medicinal chemists and drug development professionals aiming to create peptides and other therapeutics with enhanced pharmacological profiles.[5]

Chemical Structure and Identifiers

The structure of this compound incorporates a chiral center at the alpha-carbon, a Boc-protected amine, a carboxylic acid, and a 2-fluorobenzyl side chain.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[][6] |

| CAS Number | 114873-00-6[][5][6][7] |

| Molecular Formula | C₁₄H₁₈FNO₄[][2][5][6] |

| Molecular Weight | 283.30 g/mol [] |

| Synonyms | Boc-L-Phe(2-F)-OH, Boc-o-fluoro-L-Phe-OH, Boc-Phe(2-F)-OH, (S)-N-BOC-2-FLUOROPHENYLALANINE[][5][6] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | White to light yellow crystalline powder or pale white solid[][5] |

| Melting Point | 92 - 98 °C[][5] |

| Boiling Point | 427.3 ± 40.0 °C (Predicted)[] |

| Density | 1.192 g/cm³ (Predicted)[] |

| Purity | ≥ 99.5% (as determined by Chiral HPLC)[5] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate[2] |

| Storage Conditions | Store at 2 - 8 °C in a dry environment[][5] |

Spectroscopic Data

Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods. While specific spectra are proprietary to manufacturers, a Certificate of Analysis (CoA) will generally include:

-

¹H NMR: To confirm the presence of protons corresponding to the Boc group, the aromatic ring, and the amino acid backbone.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To confirm the presence and environment of the single fluorine atom.

-

IR Spectroscopy: To identify characteristic functional groups, such as the carbonyls of the Boc group and carboxylic acid, and the N-H bond.

Experimental Protocols

General Synthesis

The synthesis of this compound involves the protection of the amino group of 2-fluoro-L-phenylalanine. A common and robust method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Protocol for Boc Protection of 2-Fluoro-L-phenylalanine: This protocol is adapted from established procedures for the Boc-protection of L-phenylalanine.[3][8]

-

Dissolution: Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a mixture of aqueous base (e.g., sodium hydroxide solution) and an organic solvent like tert-butyl alcohol or dioxane.[3][9]

-

Addition of Boc Anhydride: To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1-1.1 equivalents) dropwise at room temperature.[3] An exotherm may be observed.

-

Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove unreacted Boc₂O and by-products.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., citric acid or HCl) to a pH of approximately 2-3. This will precipitate the product.

-

Isolation: Collect the white precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then a cold nonpolar solvent like pentane or hexane.[3][9] Dry the product under vacuum to a constant weight. Purity can be confirmed by HPLC and spectroscopic methods.

References

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | C14H18FNO4 | CID 2734496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 114873-00-6 Cas No. | 2-Fluoro-L-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 8. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Boc-2-fluoro-L-phenylalanine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-fluoro-L-phenylalanine is a synthetically modified amino acid that serves as a critical building block in modern peptide synthesis and pharmaceutical research. The incorporation of a fluorine atom at the ortho position of the phenylalanine side chain, combined with the temporary protection of the alpha-amino group by a tert-butyloxycarbonyl (Boc) moiety, imparts unique chemical and biological properties. This strategic fluorination can significantly enhance the metabolic stability, binding affinity, and conformational rigidity of peptides, making it a valuable tool in the design of novel therapeutics and biochemical probes.[][2] This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in studying cellular signaling pathways.

Physicochemical and Quantitative Data

The unique properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and the analysis of resulting peptides.

| Property | Value | Reference(s) |

| CAS Number | 114873-00-6 | [][3] |

| Molecular Formula | C₁₄H₁₈FNO₄ | [][3] |

| Molecular Weight | 283.30 g/mol | [] |

| Appearance | White to light yellow crystalline powder | [] |

| Melting Point | 92-98 °C | [][3] |

| Purity | ≥ 99.5% (Chiral HPLC) | [3] |

| Storage Conditions | 2-8 °C | [] |

| Predicted Density | 1.192 g/cm³ | [] |

| Predicted Boiling Point | 427.3 ± 40.0 °C | [] |

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for this purpose. Below is a detailed, representative protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.

Materials and Reagents

-

This compound

-

Merrifield resin or other suitable solid support

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)

-

Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Isopropyl alcohol (IPA)

-

Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Cys, Met, or Trp)

-

Liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

-

Ether

Protocol for a Single Coupling Cycle of this compound

This protocol assumes a peptide chain is already initiated on the solid support.

-

Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Drain the DCM.

-

Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).

-

Perform a short prewash by agitating for 5 minutes, then drain.

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.[4]

-

Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[4]

-

-

Neutralization:

-

Wash the resin with DCM (2x).

-

Add a solution of 5% DIEA in DCM and agitate for 5-10 minutes.

-

Wash the resin thoroughly with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

In another vessel, dissolve DCC (3 equivalents) in DCM.

-

Add the DCC solution to the reaction vessel.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling.

-

If the test is positive, a second coupling may be necessary.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

-

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Final Cleavage and Purification

-

Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like liquid HF or TFMSA. This step requires specialized equipment and safety precautions.

-

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.

Application in Signaling Pathway Research: The Substance P and Neurokinin-1 Receptor Pathway

The incorporation of fluorinated amino acids into bioactive peptides is a powerful strategy to probe receptor-ligand interactions and modulate signaling pathways. A relevant example is the study of the Substance P (SP) and its interaction with the Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation.[5][6][7]

By synthesizing analogues of Substance P where one of the native phenylalanine residues is replaced with 2-fluoro-L-phenylalanine, researchers can investigate how the altered electronic and steric properties of the side chain affect receptor binding affinity and downstream signaling. The enhanced stability of peptides containing 2-fluorophenylalanine also makes them more robust tools for in vitro and in vivo studies.[8]

Experimental Workflow for Studying SP/NK-1R Signaling with a 2-Fluoro-L-phenylalanine Analogue

Neurokinin-1 Receptor Signaling Pathway

The binding of Substance P or its analogues to the NK-1R initiates a cascade of intracellular events. The primary signaling is through Gq and Gs heterotrimeric G proteins, leading to the activation of various downstream effectors.[5]

Conclusion

This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its incorporation into peptides can confer enhanced stability and provides a subtle yet impactful modification to probe and modulate biological systems. The detailed protocols and the example of its application in studying the Substance P/NK-1R signaling pathway provided in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this fluorinated amino acid in their drug discovery and development efforts.

References

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chempep.com [chempep.com]

- 5. mdpi.com [mdpi.com]

- 6. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of Boc-2-fluoro-L-phenylalanine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-2-fluoro-L-phenylalanine, a critical parameter for its application in peptide synthesis, drug discovery, and materials science. Understanding the solubility of this compound in various organic solvents is paramount for designing, optimizing, and executing synthetic routes, as well as for formulation and delivery studies. This document outlines its general solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solubility testing.

Introduction

This compound (N-tert-butyloxycarbonyl-2-fluoro-L-phenylalanine) is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 2-position of the phenyl ring.[1][2] The Boc group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group.[1][2] The fluorine substitution significantly alters the electronic properties of the phenyl ring, which can enhance metabolic stability and bioactivity in resulting peptides, making it a valuable building block in pharmaceutical research.[1]

The solubility of a compound is a crucial physicochemical property that influences its handling, reactivity, and bioavailability. For drug development professionals, poor solubility can pose significant challenges in formulation and in vivo administration.[3][4] Therefore, a thorough understanding of the solubility of this compound in common organic solvents is essential for its effective utilization.

General Solubility Profile

The solubility of a related compound, Boc-L-3-fluorophenylalanine, is described as slightly soluble in ethanol.[6] This suggests that alcohols may be viable solvents, although solubility might be limited.

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

| Organic Solvent | Qualitative Solubility | Reference |

| Chloroform | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Ethyl Acetate | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | [5] |

| Dimethylformamide (DMF) | Likely Soluble | [5] |

| Acetonitrile (ACN) | Likely Soluble | [5] |

| Ethanol | Likely Slightly Soluble | [6] |

Note: "Likely Soluble" and "Likely Slightly Soluble" are inferred from the solubility of similar compounds and general guidelines for hydrophobic, protected amino acids.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility testing are the kinetic and thermodynamic (or equilibrium) solubility assays.[3][4][7]

Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[7]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] A shaker water bath or a rotating wheel can be used for consistent agitation.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:

-

Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.

-

Filtration: Filter the solution through a low-binding filter (e.g., PTFE or PVDF) to remove any solid particles. Care must be taken to avoid adsorption of the solute onto the filter material.[8]

-

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant or filtrate.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method for quantifying organic compounds.[8] A standard curve of known concentrations of this compound should be prepared to accurately determine the concentration of the sample.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be used.[8]

-

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

-

Kinetic Solubility Assay

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent (like DMSO), precipitates when added to an aqueous or organic medium.[4] This high-throughput method is often used in early drug discovery.[3][4]

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% DMSO.

-

-

Serial Dilution:

-

In a microtiter plate, perform a serial dilution of the DMSO stock solution with the target organic solvent.

-

-

Precipitation Detection:

-

Allow the plate to equilibrate for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering of each well using a nephelometer.[8][9] The concentration at which precipitation is first observed is the kinetic solubility.

-

Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.

Caption: A workflow diagram for determining the thermodynamic solubility of a compound.

Conclusion

The solubility of this compound in organic solvents is a critical factor for its effective use in research and development. While quantitative data is sparse, its chemical structure suggests good solubility in common non-polar and polar aprotic organic solvents. For precise applications, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems using standardized methods such as the shake-flask protocol for thermodynamic solubility. The methodologies and workflow provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data, thereby facilitating the seamless integration of this compound into synthetic and formulation workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Solubility Test | AxisPharm [axispharm.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. rheolution.com [rheolution.com]

Boc-2-fluoro-L-phenylalanine stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Boc-2-fluoro-L-phenylalanine

For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like this compound is paramount to ensuring experimental reproducibility and the integrity of synthesized peptides and other molecules. This technical guide provides a comprehensive overview of the stability profile, recommended storage, and handling procedures for this compound.

Chemical and Physical Properties

This compound, a derivative of the essential amino acid L-phenylalanine, incorporates a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the ortho position of the phenyl ring.[] This modification enhances the electronic properties of the molecule, making it a valuable building block in peptide synthesis and drug discovery for creating peptides with improved pharmacokinetic properties and metabolic stability.[2][3][4]

A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-fluorophenyl)propanoic acid | [] |

| Synonyms | Boc-L-Phe(2-F)-OH, Boc-o-fluoro-L-Phe-OH, Boc-Phe(2-F)-OH | [][3] |

| CAS Number | 114873-00-6 | [][3][5] |

| Molecular Formula | C14H18FNO4 | [][3] |

| Molecular Weight | 283.30 g/mol | [] |

| Appearance | White to light yellow crystalline powder or pale white solid | [][3] |

| Melting Point | 92-98 °C | [][3] |

| Purity | ≥ 99.5% (Chiral HPLC) | [3] |

Stability Profile

This compound is generally stable under normal handling and storage conditions.[5][6] The Boc protecting group is sensitive to strong acids, which will lead to its removal. The compound should be protected from conditions that can promote degradation.

Incompatibilities: To maintain its integrity, avoid contact with strong oxidizing agents.[5][6]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6] However, under normal storage and use, hazardous decomposition products are not expected.[5]

Recommended Storage Conditions

For optimal stability and to ensure a long shelf life, this compound should be stored under controlled conditions. The recommended storage temperature is between 2-8 °C.[][2] Some suppliers recommend storage at 0-8°C.[3]

Key storage recommendations are summarized in Table 2.

| Parameter | Recommendation | References |

| Temperature | 2-8 °C or 0-8°C | [][2][3] |

| Container | Tightly closed container | [5][6] |

| Atmosphere | Store in a cool, dry, well-ventilated area | [5][6] |

| Incompatibilities | Away from strong oxidizing agents | [5][6] |

Experimental Protocols for Stability Testing

Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, humidity, light).

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound from a single batch to ensure homogeneity.

-

Storage Conditions: Store the aliquots under a range of conditions:

-

Recommended: 2-8 °C (control)

-

Elevated Temperature: 25 °C, 40 °C

-

Humidity: Controlled humidity chambers (e.g., 60% RH, 75% RH)

-

Light Exposure: Photostability chamber

-

-

Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).

-

Analysis: Analyze the purity of each sample using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) is common for reversed-phase HPLC of Boc-protected amino acids.

-

Column: A C18 column is typically used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance.

-

-

Data Evaluation: Compare the chromatograms of the stressed samples to the control sample at time zero. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. Quantify the purity and any significant impurities.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure of this compound.

Caption: Experimental workflow for stability testing.

References

Spectroscopic Data and Experimental Protocols for Boc-2-fluoro-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-2-fluoro-L-phenylalanine (Boc-2-fluoro-L-phenylalanine), a key building block in peptide synthesis and drug discovery. The inclusion of a fluorine atom on the phenyl ring can significantly influence the conformational properties, metabolic stability, and biological activity of peptides and other pharmaceutical compounds. Accurate and detailed spectroscopic data are crucial for the unambiguous identification, characterization, and quality control of this important amino acid derivative.

This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that exact values for chemical shifts (δ) in NMR and absorption frequencies in IR can vary slightly depending on the solvent, concentration, and instrument used.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.42 | s | - |

| β-CH₂ | ~3.01 | dd | J = 13.9, 5.6 |

| ~3.11 | dd | J = 13.9, 6.0 | |

| α-CH | ~4.57 | m | - |

| NH | ~4.97 | d | J = 8.4 |

| Ar-H | 7.00 - 7.30 | m | - |

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28.3 |

| β-CH₂ | ~36.5 |

| α-CH | ~54.5 |

| C(CH₃)₃ | ~80.0 |

| Ar-C | ~115.4 (d, J = 22.5 Hz) |

| ~124.5 (d, J = 3.5 Hz) | |

| ~129.0 (d, J = 8.2 Hz) | |

| ~131.5 (d, J = 4.9 Hz) | |

| ~133.8 (d, J = 14.2 Hz) | |

| ~161.9 (d, J = 245.2 Hz) | |

| C=O (Boc) | ~155.5 |

| C=O (Acid) | ~175.0 |

Note: The chemical shifts for the aromatic carbons are influenced by the position of the fluorine atom and exhibit carbon-fluorine coupling.

Infrared (IR) Spectroscopy Data

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Amide N-H stretching |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carboxylic acid carbonyl stretching |

| C=O Stretch (Boc) | 1680 - 1700 | Urethane carbonyl stretching |

| C-F Stretch | 1000 - 1400 | Carbon-fluorine stretching |

Mass Spectrometry (MS) Data

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.

| Ion | m/z | Description |

| [M+H]⁺ | 284.1 | Protonated molecular ion |

| [M+Na]⁺ | 306.1 | Sodium adduct |

| [M-C₄H₈]⁺ | 228.1 | Loss of isobutylene from the Boc group |

| [M-Boc+H]⁺ | 184.1 | Loss of the entire Boc group |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 400 or 500 MHz, 16-32 scans, relaxation delay of 1-2 seconds).

-

For ¹³C NMR: Acquire the spectrum using standard proton-decoupled parameters (e.g., 100 or 125 MHz, 1024 or more scans, relaxation delay of 2-5 seconds).

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution with the same solvent or a mixture compatible with the ionization source to a final concentration of 1-10 µg/mL.

Data Acquisition (Electrospray Ionization - ESI):

-

Set the mass spectrometer to operate in positive or negative ion mode.

-

Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flow rates) to achieve a stable and abundant signal for the molecular ion.

-

Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).

-

For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, offering a unique avenue to modulate the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of fluorinated amino acids, detailing their synthesis, the profound effects of fluorination on peptide structure and function, and their applications in drug discovery and biotechnology. Experimental protocols for the synthesis and analysis of fluorinated peptides are also provided, alongside illustrative diagrams to clarify key concepts and pathways.

Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to amino acid side chains. These modifications can lead to enhanced metabolic stability, altered conformational preferences, improved binding affinity, and the introduction of a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2] Consequently, fluorinated amino acids are invaluable assets in the design of novel peptide-based therapeutics and research tools.[3][4]

The Impact of Fluorination on Peptide Properties

The introduction of fluorine can systematically alter a peptide's characteristics. These changes are highly dependent on the position and extent of fluorination.

Conformational Control and Stability

Fluorination can significantly influence the secondary structure of peptides. The electron-withdrawing nature of fluorine can alter the torsional preferences of the peptide backbone and side chains, thereby stabilizing or destabilizing specific conformations such as α-helices and β-sheets.[5] For instance, the incorporation of highly fluorinated amino acids like hexafluoroleucine has been shown to impact helix propensity.[6] This conformational control is crucial for designing peptides with specific three-dimensional structures required for biological activity.[7]

Moreover, the increased hydrophobicity of fluorinated side chains can contribute to the overall stability of a peptide, a phenomenon often referred to as the "fluorous effect." This can lead to enhanced resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[6]

Physicochemical Properties: pKa and Hydrophobicity

The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic groups in the amino acid side chain. This alteration can influence the charge state of the peptide at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.

Table 1: Effect of Fluorination on Amino Acid Side Chain pKa

| Amino Acid | Fluorinated Analog | Side Chain pKa | Change in pKa |

| Tyrosine | 3-Fluorotyrosine | ~10.1 | ↓ |

| Tyrosine | 3,5-Difluorotyrosine | ~8.7 | ↓↓ |

| Phenylalanine | 4-Trifluoromethyl-phenylalanine | - | N/A (non-ionizable) |

| Proline | 4-Fluoroproline | - | N/A (non-ionizable) |

Note: The table illustrates the general trend of pKa reduction. Precise values can vary depending on the specific molecular context.

Binding Affinity

Fluorination can modulate the binding affinity of a peptide for its target protein by influencing various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The introduction of fluorine can create novel, favorable interactions or alter existing ones, leading to either an increase or decrease in binding affinity (as measured by the dissociation constant, Kd).[8][9][10]

Table 2: Impact of Fluorination on Peptide-Protein Binding Affinity (Kd)

| Peptide System | Non-fluorinated Peptide (Kd) | Fluorinated Peptide | Fluorinated Peptide (Kd) | Fold Change in Affinity |

| p53/MDM2 | 12/1 (239.81 ± 53.79 nM) | 12/1Ser (p53 P27S) | 18.83 ± 5.03 nM | ~12.7x increase |

| p53/MDM2 | DPMI-β (35 nM) | p-CF₃-Phe7-DPMI-β | 200 nM | ~5.7x decrease |

| p53/MDM2 | DPMI-β (35 nM) | 6-F-Trp3-DPMI-β | 14 nM | ~2.5x increase |

| Ghrelin/GHS-R1a | Ghrelin(1-28) (3.1 nM) | [Inp¹,Dpr³(6-fluoro-2-naphthoate),1-Nal⁴,Thr⁸]ghrelin(1-8) | 0.11 nM | ~28x increase |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides

This protocol outlines the manual synthesis of a generic fluorinated peptide using Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (standard and fluorinated)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if Cys is present)

-

Water

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin.

-

Shake for 5 minutes. Drain.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-amino acid (3 eq) and OxymaPure (3 eq) in DMF.

-

Add DIC (3 eq) to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake for 1-2 hours. For fluorinated amino acids, especially those with bulky fluorous groups, longer coupling times or double coupling may be necessary.

-

Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Experimental Workflow for SPPS

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fluorinated Peptide Purification

Instrumentation:

-

HPLC system with a preparative or semi-preparative C18 column

-

UV detector

-

Fraction collector

Reagents:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

Crude fluorinated peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)

Procedure:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.

-

Sample Injection: Inject the dissolved crude peptide onto the column.

-

Gradient Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 60 minutes). The hydrophobic fluorinated peptide will elute at a specific concentration of acetonitrile.

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peptide peak.

-

Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Spectroscopic Analysis of Fluorinated Peptides

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range to 190-260 nm.

-

Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity (MRE).

-

Analyze the MRE spectrum to determine the secondary structure content. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.[11]

-

Table 3: Impact of Fluorination on Peptide Helicity

| Peptide System | % Helicity (Non-fluorinated) | Fluorinated Amino Acid | % Helicity (Fluorinated) | Change in Helicity |

| Alanine-based peptide | Varies | Hexafluoroleucine (Hfl) | Lower than Leucine | Decrease |

| Coiled-coil peptide | Varies | Hexafluoroleucine (Hfl) | Lower than Leucine | Decrease |

| Model Peptide | 30% | Stapled with Si,i+4S(8)-Δ2 | 49% | +19% |

Note: The effect of fluorination on helicity is context-dependent and can either increase or decrease helical content based on the specific amino acid and its position within the peptide.[5]

Procedure:

-

Sample Preparation: Dissolve the fluorinated peptide in a deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent) compatible with the peptide's solubility.

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to the local chemical environment.

-

Data Analysis: Analyze the chemical shift, line width, and coupling constants of the ¹⁹F signal to obtain information about the peptide's conformation, dynamics, and interactions with other molecules. Changes in the ¹⁹F chemical shift upon binding to a target can be used to determine binding affinities.

Application in Drug Discovery: Inhibition of HIV-1 Fusion

Fluorinated peptides have shown significant promise as antiviral agents, particularly as inhibitors of HIV-1 entry. The HIV-1 envelope glycoprotein gp41 mediates the fusion of the viral and host cell membranes, a critical step for viral infection. This process involves a conformational change in gp41, leading to the formation of a six-helix bundle structure.[4]

Peptides derived from the C-terminal heptad repeat (CHR) region of gp41 can bind to the N-terminal heptad repeat (NHR) region, preventing the formation of the six-helix bundle and thereby inhibiting membrane fusion. The incorporation of fluorinated amino acids into these CHR-derived peptides can enhance their stability and binding affinity, leading to more potent inhibition of HIV-1 entry.[4]

Signaling Pathway: HIV-1 gp41-Mediated Membrane Fusion and its Inhibition

References

- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. walshmedicalmedia.com [walshmedicalmedia.com]

- 3. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]

- 6. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]

- 8. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]

- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]

- 10. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Boc Protecting Group in Phenylalanine Derivatives: A Technical Guide

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of phenylalanine derivatives, playing a critical role in peptide synthesis, drug development, and asymmetric synthesis. Its widespread adoption by researchers, scientists, and drug development professionals is due to its unique combination of stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function in the chemistry of phenylalanine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Introduction to the Boc Protecting Group

The Boc group is one of the most frequently used protecting groups for the amino function of amino acids. In the context of phenylalanine, it temporarily masks the nucleophilicity of the α-amino group, thereby preventing unwanted side reactions like self-polymerization during subsequent chemical transformations, most notably in peptide bond formation.

The primary advantages of the Boc group include:

-

Ease of Introduction: It can be readily introduced under mild conditions.

-

Stability: The Boc group is robust and stable under neutral, basic, and many nucleophilic conditions.

-

Orthogonality: Its acid-lability allows for selective removal without disturbing other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group.

Boc Protection of Phenylalanine: Mechanism and Protocols

The standard method for the N-protection of phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the anhydride. A mild base is often used to neutralize the acidic byproducts and drive the reaction to completion.

Experimental Protocol: Boc Protection of L-Phenylalanine

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

L-Phenylalanine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv)

-

Sodium Hydroxide (1.0 equiv)

-

tert-Butyl alcohol

-

Water

-

Ethyl ether or Ethyl acetate

-

Hexane or Pentane

-

Potassium hydrogen sulfate

Procedure:

-

Dissolve sodium hydroxide in water in a suitable reaction vessel.

-

With stirring, add L-phenylalanine at ambient temperature, followed by tert-butyl alcohol to form a clear solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear.

-

Continue stirring overnight at room temperature to ensure the reaction goes to completion. The pH of the solution should be between 7.5 and 8.5.

-

The reaction mixture is extracted with pentane, and the organic phase is extracted with a saturated aqueous sodium bicarbonate solution.

-

The combined aqueous layers are acidified to a pH of 1–1.5 by the careful addition of a potassium hydrogen sulfate solution, which will be accompanied by the evolution of carbon dioxide.

-

The turbid reaction mixture is then extracted with ethyl ether.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure at a bath temperature not exceeding 30°C.

-

The remaining yellowish oil is treated with hexane and allowed to stand overnight to induce crystallization.

-

The white precipitate is collected on a Büchner funnel, washed with cold pentane, and dried under reduced pressure to a constant weight.

| Reactant | Equivalents | Yield | Reference |

| L-Phenylalanine | 1.0 | 78-87% | |

| Di-tert-butyl dicarbonate | 1.0 | ||

| Sodium Hydroxide | 1.0 |

Table 1: Quantitative data for the Boc protection of L-Phenylalanine.

Deprotection of Boc-Phenylalanine Derivatives

A key advantage of the Boc group is its selective removal under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes into the free amine and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.

Experimental Protocol: Deprotection of Boc-Phenylalanine using TFA/DCM

Materials:

-

Boc-protected phenylalanine derivative (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected compound in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction completion using an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.

Role in Solid-Phase Peptide Synthesis (SPPS)

The "Boc strategy" was a foundational approach for solid-phase peptide synthesis (SPPS). In this workflow, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The general cycle for incorporating a Boc-phenylalanine residue in SPPS is as follows:

-

Deprotection: The Boc group of the resin-bound terminal amino acid is removed with an acid (e.g., TFA in DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).

-

Coupling: The next amino acid in the sequence, Boc-Phe-OH, is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.

-

Wash: Excess reagents are washed away before initiating the next cycle.

| Step | Reagents | Purpose | Reference |

| Deprotection | 25-50% TFA in DCM | Removal of the N-terminal Boc group | |

| Neutralization | 10% DIEA in DCM | Neutralization of the ammonium salt | |

| Coupling | Boc-Phe-OH, DCC, HOBt | Peptide bond formation |

Table 2: Key reagents and their functions in a Boc-SPPS cycle.

Application in Asymmetric Synthesis

Boc-protected phenylalanine derivatives are crucial chiral building blocks for synthesizing unnatural amino acids and other complex, biologically active molecules. The stability of the Boc group allows for modifications to other parts of the molecule, such as the phenyl ring, without affecting the protected amine. For instance, in asymmetric phase-transfer catalysis, Boc protection is a key step after the initial asymmetric alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.

An example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, which was achieved by the alkylation of sultam Boc-sarcosinate. This photoreactive amino acid was then incorporated into a Substance P peptide antagonist.

Conclusion

The tert-butoxycarbonyl protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives. Its predictable reactivity, stability, and orthogonality provide chemists with precise control over complex synthetic pathways. From the routine assembly of peptides in SPPS to the intricate construction of chiral pharmaceuticals, Boc-protected phenylalanine remains a critical and versatile building block. The protocols and data presented in

A Technical Guide to the Mechanism of Action of Fluorinated Phenylalanines in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenylalanines into peptides and proteins has emerged as a powerful tool in chemical biology and drug development. The unique physicochemical properties of fluorine, when introduced into the phenylalanine scaffold, can profoundly modulate the structure, stability, and function of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms through which fluorinated phenylalanines exert their effects, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Core Principles of Fluorinated Phenylalanine Action

The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine imparts a range of unique properties due to the small size of the fluorine atom and the high strength of the carbon-fluorine bond.[1][2] These properties—including altered acidity, basicity, hydrophobicity, and conformation—are central to the mechanism of action of fluorinated phenylalanines in biological systems.[1][3]

The introduction of fluorine can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides and proteins containing fluorinated phenylalanines more resistant to enzymatic degradation, thereby increasing their in vivo half-life.[3][4]

-

Modulated Receptor Binding and Biological Activity: The altered electronic distribution of the fluorinated aromatic ring can influence non-covalent interactions, such as cation-π interactions, which are often critical for receptor binding and molecular recognition.[4] This can lead to fine-tuning of binding affinity and selectivity.[2]

-

Altered Protein Structure and Stability: Fluorination can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology.[2] It can also enhance protein stability through a "fluoro-stabilization effect".[1]

-

Probing Tools in Structural Biology: The presence of the ¹⁹F isotope provides a sensitive NMR probe for studying protein structure, dynamics, and interactions with minimal perturbation to the overall structure.[1][5][6][7][8]

Quantitative Data Summary

The incorporation of fluorinated phenylalanines can lead to measurable changes in the biophysical and biochemical properties of peptides and proteins. The following tables summarize key quantitative data from various studies.

Table 1: Effects of Fluorinated Phenylalanine Incorporation on Protein Stability and Function

| Protein/Peptide System | Fluorinated Phenylalanine Analog | Measurement | Value (Wild-Type) | Value (Fluorinated) | Method | Reference |

| PvuII endonuclease | 3-Fluorophenylalanine | Enzymatic Activity | - | 2-fold increase | - | [9] |

| PvuII endonuclease | 2-Fluorophenylalanine | Stability & Activity | - | Decreased | - | [9] |

| PvuII endonuclease | 4-Fluorophenylalanine | Stability & Activity | - | Decreased | - | [9] |

| MCF-7 breast cancer cells | 4-Fluoro-L-phenylalanine | Growth Inhibition (IC₅₀) | - | 11.8 μM | Cell Viability Assay | [10] |

| Protein NTL9 | 4-Fluorophenylalanine | Thermal Stability (Tm) | Not Stated | Not Stated | DSF | [11] |

| HLA-DR1 with HA peptide | 4-Fluorophenylalanine | Thermal Stability (Tm) | 82.1 °C | Not Applicable | DSF | [11] |

Table 2: Cation-π Binding Potential of Fluorinated Phenylalanine Analogs

| Fluorinated Phenylalanine Analog | Cation | Theoretical ΔG (kcal/mol) | % of Native Phe Potential |

| Phenylalanine | Guanidinium | 14.8 | 100% |

| Monofluorophenylalanine | Guanidinium | 12.3 | 83.1% |

| Difluorophenylalanine | Guanidinium | 10.3 | 69.6% |

| Trifluorophenylalanine | Guanidinium | 8.1 | 54.7% |

| Tetrafluorophenylalanine | Guanidinium | 6.2 | 41.9% |

| Pentafluorophenylalanine | Guanidinium | 1.8 | 12.2% |

| Data derived from theoretical calculations.[12][13] |

Experimental Protocols

The successful incorporation and study of fluorinated phenylalanines rely on specific and reproducible experimental methodologies.

This protocol describes the expression of a target protein with 4-fluorophenylalanine incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[14]

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).

-

Luria-Bertani (LB) medium and appropriate antibiotics.

-

4-Fluorophenylalanine.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the expression plasmid for the target protein and the pEVOL plasmid.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols appropriate for the protein's purification tag.

-

Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.[14]

This protocol is based on the widely used Fmoc/tBu strategy for synthesizing peptides containing 4-F-Phe.[4][15][16]

Materials:

-

Solid support resin (e.g., Rink Amide resin).

-

Dimethylformamide (DMF).

-

20% Piperidine in DMF.

-

Fmoc-protected amino acids, including Fmoc-4-F-Phe-OH.

-

Coupling reagents (e.g., HBTU, DIC).

-

Base (e.g., DIPEA, Oxyma).

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).

-

Diethyl ether.

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-4-F-Phe-OH) (3 equivalents) with coupling reagents in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

This assay is used to assess the cytotoxic effects of 4-F-Phe-containing peptides on cancer cells.[4]

Materials:

-

Cancer cell line of interest.

-

96-well plates.

-

Cell culture medium.

-

4-F-Phe-containing peptide.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of the 4-F-Phe-containing peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

Fluorinated phenylalanines can modulate cellular signaling pathways through various mechanisms, including altering protein-protein interactions and inducing apoptosis.

Certain peptides containing 4-F-Phe can induce cancer cell death by interacting with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[4]

The genetic incorporation of fluorinated phenylalanines is a key experimental workflow for studying their effects in a cellular context.

The overarching mechanism of action can be visualized as a logical progression from chemical modification to biological outcome.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. caymanchem.com [caymanchem.com]

- 11. benchchem.com [benchchem.com]

- 12. biorxiv.org [biorxiv.org]

- 13. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Incorporating Boc-2-fluoro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can lead to increased metabolic stability, modulation of peptide conformation, and altered receptor binding affinities.[1][2] Boc-2-fluoro-L-phenylalanine is a valuable building block for SPPS, enabling the synthesis of peptides with potentially improved pharmacokinetic and pharmacodynamic profiles.[] The ortho-fluorine substitution on the phenyl ring can influence the electronic and steric properties of the side chain, making it a useful tool for structure-activity relationship (SAR) studies.[4]

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using the Boc/Bzl strategy for solid-phase peptide synthesis.

Key Applications of Peptides Containing 2-fluoro-L-phenylalanine

The incorporation of 2-fluoro-L-phenylalanine can be leveraged for various applications in drug discovery and chemical biology:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation by proteases such as chymotrypsin, which typically cleave at the C-terminus of aromatic amino acids.[5] This can prolong the in-vivo half-life of peptide-based therapeutics.

-

Modulation of Receptor Binding: The altered electronic properties of the fluorinated phenyl ring can influence cation-π and other non-covalent interactions that are critical for receptor binding and molecular recognition.[6] This allows for the fine-tuning of peptide hormone and neurotransmitter analogs.

-

Probing Peptide-Protein Interactions: The unique properties of the fluorinated residue can be used to probe the structural and electronic requirements of peptide-protein interactions.[1]

-

Conformational Control: The steric and electronic effects of the ortho-fluoro group can influence the peptide's secondary structure, which in turn can affect its interaction with biological targets.[7]

Quantitative Data Summary

The successful incorporation of this compound is evaluated based on coupling efficiency, peptide purity, and overall yield. The following tables summarize representative quantitative data.

Table 1: Illustrative Coupling Efficiency for this compound in SPPS

| Parameter | Typical Value | Method of Determination | Notes |

| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. For sterically hindered residues like 2-fluoro-L-phenylalanine, double coupling or the use of more potent coupling reagents may be required to achieve >99% efficiency.[8] |

| Crude Peptide Purity | >65% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis. The repeated acidic treatments in Boc-SPPS can help to disrupt secondary structures that lead to aggregation, potentially leading to higher crude purity for "difficult" sequences.[8] |

| Final Peptide Yield (Crude) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency.[9] |

| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material.[9] |

Table 2: Enzymatic Stability of a Model Peptide Containing 2-fluoro-L-phenylalanine

| Peptide Sequence | Incubation Time with α-chymotrypsin (hours) | % Intact Peptide Remaining | Reference |

| Ac-Ala-Ala-Phe -Ala-NH₂ | 0 | 100 | [5] |

| 2 | <5 | [5] | |

| Ac-Ala-Ala-(2-F)Phe -Ala-NH₂ | 0 | 100 | [5] |

| 2 | >85 | [5] |

Data is illustrative and based on findings from Asante et al. (2014) for a model peptide.[5]

Experimental Protocols

The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[10][11] This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[11]

Materials and Reagents

-

This compound[]

-

Other Boc-protected amino acids

-

Merrifield or PAM resin[12]

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)[12]

-

Diisopropylethylamine (DIEA)[11]

-

Coupling reagents (e.g., HBTU, HATU, or DCC)

-

HOBt (1-Hydroxybenzotriazole) - if using DCC

-

Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)[12]

-

Diethyl ether, cold

-

Acetic acid

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

Protocol 1: Boc-SPPS Cycle for Incorporating this compound

This protocol describes a single cycle of deprotection, neutralization, and coupling.

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM (3x).

-

Add a solution of 50% TFA in DCM to the resin.

-

Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 20-25 minutes.[9]

-

Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes, then drain. Repeat this step.

-

Wash the resin with DCM (5x) to remove excess base.[9]

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling is recommended.

-

Washing: After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycle: Return to step 2 for the coupling of the next amino acid.

Protocol 2: Peptide Cleavage and Deprotection

Caution: High-concentration acids like HF are extremely corrosive and toxic. Perform this step in a specialized apparatus within a certified fume hood, wearing appropriate personal protective equipment (PPE).

-

Final Deprotection and Washing: After the final coupling step, perform a final Boc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.

-

Cleavage:

-

Add the cleavage cocktail (e.g., 90% HF, 10% anisole) to the dried resin in a specialized HF cleavage apparatus.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under a stream of nitrogen.

-

-

Peptide Precipitation:

-

Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Triturate the resin with the peptide in cold diethyl ether to induce precipitation of the crude peptide.

-

Centrifuge the mixture and decant the ether. Repeat the ether wash.

-

-

Extraction and Lyophilization:

-

Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid).

-

Filter to remove the resin.

-

Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.

-

Protocol 3: Peptide Purification and Analysis

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions corresponding to the main product peak.

-

-

Analysis:

-

Confirm the purity of the collected fractions by analytical RP-HPLC.

-

Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

-

Visualizations

Experimental and Logical Workflows

Caption: General workflow for Boc-SPPS incorporating this compound.

Signaling Pathway

The following diagram illustrates a representative G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptides. This example shows the signaling cascade initiated by the neuropeptide Substance P binding to the Neurokinin-1 receptor (NK1R). Peptides containing 2-fluoro-L-phenylalanine could be designed to interact with such receptors.[9]

Caption: Representative signaling pathway of Substance P via the Neurokinin-1 receptor.

Conclusion